An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-3-nitrobenzamide
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-3-nitrobenzamide
A Note on Chemical Nomenclature: Initial inquiries for "N,N-Diethyl-3-nitrobenzeneacetamide" did not yield a corresponding chemical entity in scientific literature. However, the structurally similar compound, N,N-Diethyl-3-nitrobenzamide (CAS No. 2433-21-8) , is a known chemical intermediate. This guide will focus on the latter, providing a comprehensive analysis of its physicochemical properties for researchers, scientists, and professionals in drug development.
Introduction: A Profile of N,N-Diethyl-3-nitrobenzamide
N,N-Diethyl-3-nitrobenzamide is a nitroaromatic compound with significant utility as a building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring substituted with a tertiary amide and a nitro group at the meta-position, imparts a unique combination of reactivity and electronic characteristics. The potent electron-withdrawing nature of the nitro group is a key determinant of the molecule's chemical behavior, rendering the aromatic ring susceptible to nucleophilic attack and, notably, facilitating the reduction of the nitro group to an amine.[1] This transformation is a critical step in the synthesis of various pharmaceutical scaffolds and other biologically active molecules.[1]
This guide provides a detailed examination of the key physicochemical properties of N,N-Diethyl-3-nitrobenzamide, outlining experimental methodologies for their determination and discussing the implications of these properties for its application in research and development.
Core Physicochemical Characteristics
A summary of the fundamental physicochemical properties of N,N-Diethyl-3-nitrobenzamide is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, other values are based on computational predictions due to a scarcity of published experimental data for this specific molecule.
| Property | Value / Predicted Value | Data Source Type |
| Molecular Formula | C₁₁H₁₄N₂O₃ | - |
| Molecular Weight | 222.24 g/mol | Calculated |
| CAS Number | 2433-21-8 | - |
| Appearance | Yellow powder or crystalline solid (predicted) | Analogous Compound |
| Melting Point | 140-143 °C (for 3-nitrobenzamide) | Experimental (Analog)[2][3] |
| Boiling Point | 312.55 °C (estimated for 3-nitrobenzamide) | Predicted (Analog)[2] |
| Water Solubility | < 0.1 mg/mL at 18 °C (sparingly soluble, for 3-nitrobenzamide) | Experimental (Analog)[2][4] |
| Solubility in Organic Solvents | Soluble in polar solvents like ethanol, acetone, and DMSO. | General (Analog)[2] |
| LogP (Octanol/Water Partition Coefficient) | 1.1 | Computed[5] |
| pKa | 14.86 ± 0.50 (predicted for 3-nitrobenzamide) | Predicted (Analog)[2][3] |
Synthesis and Chemical Reactivity
N,N-Diethyl-3-nitrobenzamide is typically synthesized via the reaction of 3-nitrobenzoyl chloride with diethylamine.[1] This standard amidation reaction is robust and widely employed. An alternative, more atom-economical approach involves the direct thermal amidation of 3-nitrobenzoic acid with diethylamine at elevated temperatures (160-200°C).[1]
Caption: Synthesis of N,N-Diethyl-3-nitrobenzamide via thermal amidation.
The reactivity of N,N-Diethyl-3-nitrobenzamide is dominated by two key features: the nitro group and the amide functionality.
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Nitro Group Reactivity : The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution.[1] Its most significant reactivity lies in its susceptibility to reduction, which can be achieved through methods like catalytic hydrogenation (e.g., using Palladium on Carbon).[1] This reduction proceeds through nitroso and hydroxylamine intermediates to yield the corresponding aniline, N,N-diethyl-3-aminobenzamide, a valuable intermediate in medicinal chemistry.[1]
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Amide Moiety Transformations : The tertiary amide group is generally stable.[1] However, it can undergo hydrolysis under acidic or basic conditions to yield 3-nitrobenzoic acid and diethylamine.[1] This reaction typically requires heating.[1]
Spectroscopic and Analytical Characterization
The structural elucidation of N,N-Diethyl-3-nitrobenzamide relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics and provide standardized protocols for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.6 - 8.5 | ~122 - 148 | m |
| -CH₂- | ~3.2 - 3.6 (broad) | ~39 - 43 | br s or m |
| -CH₃ | ~1.1 - 1.3 (broad) | ~12 - 14 | br t |
| C=O | - | ~168 - 171 | - |
Note: These are predicted values based on spectroscopic principles, as specific experimental data is not widely available in published literature.[1]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of N,N-Diethyl-3-nitrobenzamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans may be required.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1630 - 1650 | C=O stretch (tertiary amide) |
| ~1525 - 1540 | Asymmetric NO₂ stretch |
| ~1345 - 1355 | Symmetric NO₂ stretch |
| ~3000 - 3100 | Aromatic C-H stretch |
| ~2850 - 2970 | Aliphatic C-H stretch |
Note: Predicted values are based on data from analogous compounds like 3-nitrobenzamide and N,N-diethyl-3-methylbenzamide.[1]
Experimental Protocol for IR Analysis:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the characteristic absorption bands to identify functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment | Formula |
| 222 | Molecular Ion [M]⁺ | [C₁₁H₁₄N₂O₃]⁺ |
| 193 | [M - C₂H₅]⁺ | [C₉H₉N₂O₃]⁺ |
| 150 | [3-nitrobenzoyl cation]⁺ | [C₇H₄NO₃]⁺ |
| 104 | [C₇H₄O]⁺ (loss of NO₂) | [C₇H₄O]⁺ |
| 72 | [Diethylamino cation]⁺ | [C₄H₁₀N]⁺ |
Note: Predicted fragments based on common fragmentation pathways for related structures.[1]
Experimental Protocol for GC-MS Analysis:
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol, ethyl acetate).
-
GC-MS Instrument Setup: Set the appropriate GC oven temperature program, injector temperature, and mass spectrometer parameters.
-
Injection: Inject a small volume of the sample solution into the GC inlet.
-
Separation: The compound will travel through the GC column and be separated from other components.
-
Ionization and Fragmentation: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is ionized and fragmented.
-
Mass Analysis and Detection: The fragments are separated based on their mass-to-charge ratio and detected.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragments.
Safety and Handling
N,N-Diethyl-3-nitrobenzamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on data for the similar compound 3-nitrobenzamide, it may be harmful if swallowed and can cause skin and eye irritation.[4][6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
References
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PubChem. 3-Nitrobenzamide. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
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MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
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Solubility of Things. DEET. [Link]
-
ACS Publications. Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. [Link]
-
PubChem. N,N-diethyl-3-nitrobenzamide. [Link]
-
Chemical Communications (RSC Publishing). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Link]
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